molecular formula C8H6O4 B1593635 4,6-dihydroxybenzofuran-3(2H)-one CAS No. 3260-49-9

4,6-dihydroxybenzofuran-3(2H)-one

Cat. No. B1593635
CAS RN: 3260-49-9
M. Wt: 166.13 g/mol
InChI Key: OPSLRXQDYBYKHC-UHFFFAOYSA-N
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Description

4,6-dihydroxybenzofuran-3(2H)-one is a chemical compound with the molecular formula C8H6O4 . It has a molecular weight of 166.13 . The compound is light-red to brown in solid form .


Synthesis Analysis

The synthesis of 4,6-dihydroxybenzofuran-3(2H)-one involves the use of potassium hydroxide in ethanol and water under reflux conditions . The reaction is carried out until the starting material completely disappears, as indicated by TLC . After cooling, ethanol is removed under reduced pressure, and the residue is diluted into distilled water . An aqueous solution of hydrochloric acid (10%) is added to adjust the pH to 2-3 . The mixture is then extracted with ethyl acetate or dichloromethane . The combined organic layers are washed with water and brine, dried over MgSO4, filtered off, and concentrated under reduced pressure to afford the corresponding crude (Z)-2-benzylidenebenzofuran-3(2H)-one derivative .


Molecular Structure Analysis

The molecular structure of 4,6-dihydroxybenzofuran-3(2H)-one contains a total of 19 bonds, including 13 non-H bonds, 7 multiple bonds, 1 double bond, and 6 aromatic bonds . It also contains 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 aromatic ketone, 2 aromatic hydroxyls, and 1 aromatic ether .


Physical And Chemical Properties Analysis

4,6-dihydroxybenzofuran-3(2H)-one is a light-red to brown solid . It has a molecular weight of 166.13 .

Scientific Research Applications

Synthetic Methodologies

  • Efficient Domino Strategy: A study described an efficient, three-component strategy for synthesizing multifunctionalized benzofuran derivatives under microwave irradiation. This method demonstrates the versatility of benzofuran derivatives in organic synthesis, highlighting their potential in creating complex molecules efficiently (Guan‐Hua Ma et al., 2014).
  • Electrochemical Study and Synthesis: Research on the electrochemical oxidation of precursors in the presence of nucleophiles has led to the synthesis of new benzofuran derivatives, showcasing the application of electrochemical methods in synthesizing benzofuran compounds (A. B. Moghaddam et al., 2006).

Biological Activities

  • Antitumor Agents: A series of dihydrobenzofuran lignans and related compounds were synthesized and evaluated for their potential anticancer activity. These compounds demonstrated promising activity, especially against leukemia and breast cancer cell lines, indicating the therapeutic potential of benzofuran derivatives (L. Pieters et al., 1999).
  • Antioxidant Activity: A study on the biological and antioxidant activity of hydroxyderivatives of benzofuran-3(2H)-ones showed significant inhibitory activity against selected bacterial strains, suggesting their potential as antimicrobial and antioxidant agents (D. A. Shubin et al., 2020).

Theoretical Investigations

  • Structural and Electronic Effects on Antioxidation: The antioxidant activities of 2-phenylbenzofuran derivatives were analyzed through a quantum computational approach. The study suggested that these compounds could serve as promising antioxidant agents, with the potential for development into antioxidant drugs (P. Thuy et al., 2020).

Novel Syntheses and Applications

  • Domino [Pd]-Catalysis: A novel approach involving palladium-catalyzed cycloisomerization was reported for the synthesis of isobenzofuran-1(3H)-ones. This methodology underscores the utility of benzofuran derivatives in organic synthesis, particularly in the development of pharmaceuticals (L. Mahendar et al., 2016).

properties

IUPAC Name

4,6-dihydroxy-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O4/c9-4-1-5(10)8-6(11)3-12-7(8)2-4/h1-2,9-10H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPSLRXQDYBYKHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(C=C(C=C2O1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00280906
Record name 3(2h)-benzofuranone, 4,6-dihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00280906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-dihydroxybenzofuran-3(2H)-one

CAS RN

3260-49-9
Record name 3260-49-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19025
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3(2h)-benzofuranone, 4,6-dihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00280906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Chloroacetonitrile (4 ml, 63.2 mmol) was added dropwise to a stirred solution containing phloroglucinol dihydrate (10 g, 61.7 mmol) and zinc chloride (8.5 g, 62.4 mmol) in anhydrous ether (100 ml) at room temperature. The resulting solution was then saturated with hydrogen chloride gas. After stirring at room temperature for 24 hours, the orange precipitates were filtered and washed with anhydrous ether (50 ml). The precipitates were then dissolved in water (100 ml) and heated at 100° C. for 1 hr. The solution was allowed to cool to ambient temperature, and aqueous sodium hydroxide (20% w/v) (10 ml) was then added. After stirring at room temperature for an additional 30 minutes, the reaction mixture was acidified by adding dilute hydrochloric acid (1M, 50 ml) and was extracted with ethyl acetate (2×250 ml). The combined organic extracts were washed with brine, dried over magnesium sulfate, filtered and concentrated in vacuo to afford a light orange solid which was then recrystallized from ethyl acetate to give 4,6-dihydroxy-3-benzofuranone as a light orange powder (9.5 g, 93%).
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
8.5 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Aqueous sodium hydroxide (20% w/v)) (10 ml) was added to a stirred solution of 4,6-dihydroxy-3-benzofuranone (3 g, 18.1 mmol) in methanol (50 ml), the reaction mixture immediately turned to a brown color. Prenyl bromide (2.1 ml, 18.2 mmol) in methanol (10 ml) was added dropwise to the solution. After stirring for 30 minutes at room temperature, methanol was removed in vacuo, and ethyl acetate (200 ml) was added to the reaction mixture. The aqueous layer was acidified by adding dilute hydrochloric acid (1M, 50 ml). The organic layer was washed with brine, dried over magnesium sulfate, filtered and concentrated in vacuo to give the crude product mixture as a yellow foam. Silica gel chromatography eluting with a mixture of ethyl acetate and hexanes (1:2), gave 4,6-dihydroxy-5-prenyl-3-benzofuranone (1.25 g, 29.5%), unreacted 4,6-dihydroxy-3-benzofuranone (0.7 g, 23.3%) and a mixture of unidentified products (1.1 g) (could be a mixture of 4,6-dihydroxy-2-prenyl 3-benzofuranone and 4,6-dihydroxy-2,2-diprenyl-3 -benzofuranone).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.1 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
58
Citations
E Boukherrouba, C Larosa, KA Nguyen… - European Journal of …, 2022 - Elsevier
Tauopathies, such as Alzheimer's disease, have been the subject of several hypotheses regarding the way to treat them. Hyperphosphorylation of tau protein leading to its aggregation …
Number of citations: 2 www.sciencedirect.com
S Masoomia, E Alipour, MA Rasoulib, AR Foromadic… - journals.iau.ir
New derivatives of Z-2-benzylidene-4, 6-dimethoxy benzofuran-3 (2H)-ones, a main group of Aurones (2-benzylidenebenzofuran-3 (2H)-ones), were synthesized by the aldol …
Number of citations: 3 journals.iau.ir
E Lepičová - 2006 - dspace.cuni.cz
My work continues the previous research works of Prof. M. Gütschow and his coworkers. This team is interested in preparative methods of synthesis of prototypes of naturally occurring …
Number of citations: 0 dspace.cuni.cz
R Haudecoeur, A Ahmed-Belkacem, W Yi… - Journal of medicinal …, 2011 - ACS Publications
We have identified naturally occurring 2-benzylidenebenzofuran-3-ones (aurones) as new templates for non-nucleoside hepatitis C virus (HCV) RNA-dependent RNA polymerase (…
Number of citations: 129 pubs.acs.org
A Myshko, G Mrug, K Kondratyuk… - …, 2023 - Wiley Online Library
The efficient methods for the synthesis of pyrazole‐based aurones were developed. It was shown that reaction of benzofuran‐3(2H)‐ones with 1H‐pyrazole‐3(5)/4‐carboxaldehydes or …
MG Bursavich, N Brooijmans, L Feldberg… - Bioorganic & Medicinal …, 2010 - Elsevier
A series of benzofuran-3-one indole phosphatidylinositol-3-kinases (PI3K) inhibitors identified via HTS has been prepared. The optimized inhibitors possess single digit nanomolar …
Number of citations: 36 www.sciencedirect.com
S Okombi, D Rival, S Bonnet, AM Mariotte… - Journal of medicinal …, 2006 - ACS Publications
Tyrosinase is a copper-dependent enzyme which converts l- tyrosine to dopaquinone and is involved in different biological processes such as melanogenesis and skin …
Number of citations: 193 pubs.acs.org
A Boumendjel, C Beney, N Deka… - Chemical and …, 2002 - jstage.jst.go.jp
A series of 4-hydroxy-6-methoxyaurones and 4, 6-dimethoxyaurones has been synthesised and tested for their binding affinity toward the nucleotide-binding domain of P-glycoprotein, …
Number of citations: 74 www.jstage.jst.go.jp
C Beney, AM Mariotte… - … -Sendai Institute of …, 2001 - researchgate.net
Aurones are secondary metabolite pigments widely present in fruits and vegetables. These highly colored flavonoids derivatives are mostly found as their hydroxylated, methoxylated or …
Number of citations: 67 www.researchgate.net
M Zhang, XH Xu, Y Cui, LG Xie… - Pest management …, 2012 - Wiley Online Library
BACKGROUND: With the objective of exploring the herbicidal activity of substituted aurones, a series of 4,6‐disubstituted and 4,5,6‐trisubstituted aurones were synthesised, and their …
Number of citations: 31 onlinelibrary.wiley.com

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